molecular formula C20H12Cl2N2OS B2983907 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide CAS No. 307326-07-4

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide

Cat. No.: B2983907
CAS No.: 307326-07-4
M. Wt: 399.29
InChI Key: PJJCBYSEEHKHLH-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide typically involves the reaction of 2-aminobenzothiazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like chloroform or dimethylformamide (DMF) under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorobenzamide group enhances its reactivity and potential for forming various derivatives. Additionally, its benzothiazole core contributes to its biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2OS/c21-12-9-10-13(15(22)11-12)19(25)23-16-6-2-1-5-14(16)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJCBYSEEHKHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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